Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acet ylamino}acetate
Description
Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetamido}acetate is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups at positions 4 and 5, respectively. The triazole ring is further functionalized with a thioether-linked acetamido-ethyl ester side chain. This compound belongs to a class of S-alkylated 1,2,4-triazoles, which are recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, while the 4-methoxyphenyl moiety contributes to electron-donating properties, influencing both reactivity and bioactivity .
Properties
Molecular Formula |
C21H21ClN4O4S |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C21H21ClN4O4S/c1-3-30-19(28)12-23-18(27)13-31-21-25-24-20(14-4-10-17(29-2)11-5-14)26(21)16-8-6-15(22)7-9-16/h4-11H,3,12-13H2,1-2H3,(H,23,27) |
InChI Key |
AEOZGFAZFYXSDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Thioether formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetylation and esterification: The final steps involve acetylation of the amino group and esterification to form the ethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl and methoxyphenyl groups play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- The target compound shares a common synthetic pathway with analogues like , using ethyl bromoacetate or chloroacetate for S-alkylation.
- Substituent variation significantly alters physicochemical properties. For example, the 4-bromophenylsulfonyl group in introduces strong electron-withdrawing effects, whereas the 4-nitrobenzoyl group in enhances electrophilicity.
Key Observations:
- Chlorophenyl and methoxyphenyl groups in the target compound likely synergize to balance lipophilicity and metabolic stability, a feature critical for oral bioavailability .
- Sulfonyl (e.g., ) or acylhydrazone (e.g., ) groups introduce additional hydrogen-bonding or chelation sites, enhancing target specificity.
Physicochemical and Spectroscopic Data
Elemental analysis and spectral data highlight structural integrity and purity:
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